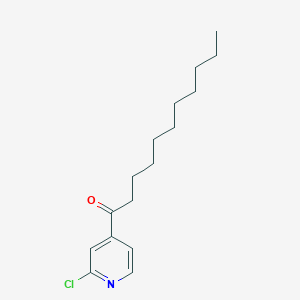

2-Chloro-4-undecanoylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov Its derivatives are ubiquitous, found in a wide range of natural products, including vitamins and alkaloids, and form the core of numerous pharmaceutical agents. nih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to engage in hydrogen bonding, which influences the biological activity and physical properties of its derivatives. researchgate.net The versatility of the pyridine ring allows for its functionalization at various positions, leading to a vast chemical space for the design and synthesis of novel compounds with tailored properties for applications in medicine, agriculture, and materials science. nih.govresearchgate.net The development of new synthetic methods for creating functionalized pyridines is an active area of research, driven by the continuous demand for new molecules with specific biological or material functions. researchgate.net

Significance of the 2-Chloro-4-undecanoylpyridine Scaffold for Scientific Inquiry

The chemical structure of this compound is characterized by two key features: the 2-chloropyridine (B119429) core and the undecanoyl group at the 4-position. The chlorine atom at the C2 position is significant as it activates this position for nucleophilic substitution reactions, providing a handle for further chemical modifications. mdpi.com This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.com

The undecanoyl group, a long alkyl chain with a carbonyl moiety, is the second defining feature. Long alkyl chains are known to influence the lipophilicity of a molecule, which can be a critical factor in its biological activity, affecting its ability to cross cell membranes. illinoisstate.edu The presence of a ketone in the acyl chain also offers a site for further chemical reactions. The combination of the reactive 2-chloro position and the long-chain acyl group makes the this compound scaffold an interesting candidate for investigation in various fields, particularly in the development of new bioactive compounds. nih.govillinoisstate.edu

Overview of Existing Research Gaps and Future Directions Pertaining to the Chemical Compound

Despite the general importance of pyridine derivatives, a detailed survey of the scientific literature reveals a significant research gap concerning this compound. While the synthesis of related 2-chloro-4-acylpyridines has been described, specific studies focusing on the synthesis, characterization, and application of this particular compound are lacking.

Future research should aim to fill these gaps. A primary focus would be the development and optimization of a synthetic route to produce this compound in good yield. Following a successful synthesis, a thorough characterization of its physicochemical and spectroscopic properties would be essential. Subsequently, the compound could be screened for various biological activities, for instance, as an antimicrobial or anticancer agent, given the known activities of other functionalized pyridine derivatives. researchgate.netnih.gov The unique combination of a reactive chloro-substituent and a long lipophilic chain suggests that its biological profile could be of significant interest. Furthermore, the exploration of its utility as a building block in the synthesis of more complex heterocyclic systems could open up new avenues in medicinal and materials chemistry. smolecule.com

Plausible Synthetic Pathways and Inferred Physicochemical Properties

Given the lack of specific literature on this compound, its synthesis and properties can be inferred from the known chemistry of related compounds.

A probable and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chloropyridine. organic-chemistry.orgchemistrysteps.com This electrophilic aromatic substitution reaction would involve the reaction of 2-chloropyridine with undecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com The reaction mechanism involves the formation of an acylium ion from undecanoyl chloride and the Lewis acid, which then attacks the electron-rich pyridine ring. The substitution is expected to occur predominantly at the 4-position due to the directing effects of the nitrogen atom and the chloro substituent.

An alternative approach could involve the synthesis of a 4-substituted precursor, such as 2-chloro-4-cyanopyridine, followed by a Grignard reaction with a decylmagnesium halide and subsequent hydrolysis to yield the ketone.

| Property | Value |

| Molecular Formula | C₁₆H₂₄ClNO |

| Molecular Weight | 281.82 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water |

Inferred Spectroscopic Data

The spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3, H-5 | ~7.5-8.5 | Doublets |

| Pyridine H-6 | ~8.5-9.0 | Singlet or Doublet |

| α-CH₂ of undecanoyl | ~2.8-3.2 | Triplet |

| Other CH₂ of undecanoyl | ~1.2-1.7 | Multiplets |

| Terminal CH₃ | ~0.8-1.0 | Triplet |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195-205 |

| Pyridine C-2 | ~150-155 |

| Pyridine C-4 | ~145-150 |

| Pyridine C-3, C-5, C-6 | ~120-140 |

| α-CH₂ of undecanoyl | ~35-45 |

| Other CH₂ of undecanoyl | ~20-35 |

| Terminal CH₃ | ~14 |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1680-1700 |

| C=N, C=C (aromatic) | ~1550-1600 |

| C-H (aliphatic) | ~2850-2960 |

| C-Cl | ~1000-1100 |

In mass spectrometry, this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. libretexts.orglibretexts.org Common fragmentation would involve cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), leading to the loss of the decyl radical or the formation of an acylium ion. libretexts.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)undecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-9-10-15(19)14-11-12-18-16(17)13-14/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRWBLNDDNSYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642140 | |

| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-78-6 | |

| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Undecanoylpyridine

Stereoselective Synthesis of the Undecanoyl Moiety and Related Analogues

The undecanoyl group, a saturated eleven-carbon acyl chain, is a key structural feature of 2-Chloro-4-undecanoylpyridine. While the chain itself is achiral, the introduction of stereocenters within this moiety or in analogues can be crucial for modulating the biological activity of the final compounds. The stereoselective synthesis of long-chain aliphatic ketones and their derivatives often relies on well-established organometallic and catalytic methodologies.

Modern synthetic strategies to achieve stereocontrol in aliphatic chains often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. For instance, asymmetric hydrogenation or hydroformylation of a suitable unsaturated precursor could establish a chiral center. While specific literature on the stereoselective synthesis of the undecanoyl moiety directly attached to a pyridine (B92270) ring is scarce, general principles of stereoselective synthesis are applicable rsc.orgnih.govrsc.orgmdpi.com.

One conceptual approach could involve the asymmetric addition of an organometallic reagent to an aldehyde, followed by oxidation to the ketone. For example, a chiral ligand could direct the addition of a decyl nucleophile to a pyridine-4-carboxaldehyde derivative, establishing a stereocenter at the carbon bearing the hydroxyl group, which is then oxidized to the ketone.

Table 1: Conceptual Stereoselective Approaches to Undecanoyl Analogues

| Method | Description | Potential Outcome |

| Asymmetric Aldol Condensation | Reaction of a chiral enolate derived from a decyl ketone with a pyridine-4-carboxaldehyde derivative. | Introduction of a stereocenter at the β-position of the carbonyl group. |

| Evans' Asymmetric Alkylation | Alkylation of a chiral N-acyloxazolidinone with a decyl halide, followed by conversion to the ketone. | High diastereoselectivity in the formation of a chiral center α to the carbonyl group. |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of an α,β-unsaturated ketone precursor using a chiral catalyst (e.g., Ru-BINAP). | Enantioselective reduction of the double bond, creating a stereocenter at the β-position. |

These methods, while not explicitly reported for this compound, represent the state-of-the-art in stereoselective synthesis and could be readily adapted for the preparation of chiral analogues for structure-activity relationship (SAR) studies.

Regioselective Functionalization of the Pyridine Core

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the electron-withdrawing chloro substituent and the undecanoyl group. This allows for regioselective functionalization at various positions of the pyridine core.

Halogenation and Substituent Exchange Reactions at Position 2

The chlorine atom at the 2-position of the pyridine ring is a versatile handle for further synthetic transformations. It can be readily displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr) reactions or can be exchanged for other halogens.

Halogen exchange reactions are particularly useful for tuning the reactivity of the substrate for subsequent cross-coupling reactions. For instance, the conversion of the 2-chloro substituent to a more reactive 2-bromo or 2-iodo group can facilitate palladium-catalyzed cross-coupling reactions. Silyl-mediated halogen exchange has been shown to be effective for the conversion of 2-chloropyridines to 2-bromopyridines and 2-iodopyridines using bromotrimethylsilane (B50905) or in situ generated iodotrimethylsilane, respectively epfl.ch. Acid-mediated halogen exchange with sodium iodide in the presence of a strong acid offers another efficient method for converting 2-chloropyridines to their iodo-counterparts researchgate.net.

Table 2: Halogen Exchange Reactions at the 2-Position of Pyridine

| Reagent | Product | Conditions | Reference |

| Bromotrimethylsilane | 2-Bromopyridine derivative | Heating | epfl.ch |

| Iodomethane/Sodium Iodide | 2-Iodopyridine derivative | In situ generation of iodotrimethylsilane | epfl.ch |

| Sodium Iodide/Acid | 2-Iodopyridine derivative | Acid-mediated nucleophilic exchange | researchgate.net |

| Potassium Fluoride | 2-Fluoropyridine derivative | High temperature in polar aprotic solvents | science.gov |

Furthermore, the 2-chloro position is susceptible to nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups.

Introduction and Modification of Functional Groups at Position 4

The 4-position of the pyridine ring, occupied by the undecanoyl group, is also a site for synthetic manipulation. The ketone functionality of the undecanoyl group can be modified through various classical carbonyl reactions. For instance, reduction of the ketone to a secondary alcohol introduces a new functional group and a potential stereocenter. This alcohol can be further derivatized, for example, by etherification or esterification.

Direct functionalization of the pyridine ring at the 4-position, especially in the presence of substituents at other positions, can be challenging but is achievable through modern synthetic methods. For instance, directed ortho-metalation strategies can be employed on a precursor molecule before the introduction of the undecanoyl chain. More recent developments have focused on C-H functionalization. For example, radical alkylation and arylation of pyridines at the C-4 position have been achieved using an enzyme-mimic pocket-type urea (B33335) activation reagent, allowing for the introduction of various alkyl and aryl groups with high regioselectivity rsc.org. The modification of substituents at the 4-position has been shown to be a key strategy in modulating the biological activity of pyridine derivatives in structure-activity relationship studies researchgate.net.

Novel Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of novel catalytic systems has revolutionized the synthesis of substituted pyridines. For a molecule like this compound, these methods are crucial for building molecular complexity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the 2-position by leveraging the reactivity of the C-Cl bond. The use of specialized catalysts, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature a bulky N-heterocyclic carbene (NHC) ligand, has been shown to be highly effective for these transformations, often with improved stability and activity sigmaaldrich.com.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly efficient alternative to palladium-based systems, particularly for the activation of less reactive C-Cl bonds nih.gov. These catalysts can promote the coupling of aryl chlorides with a wide range of nucleophiles, including amines and organozinc reagents.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, have also seen significant advancements. Modern protocols utilize copper nanoparticles or well-defined copper complexes, allowing for the amination of aryl chlorides under milder conditions than traditional methods rsc.orgkaust.edu.sa.

Table 3: Catalytic Cross-Coupling Reactions for Functionalization

| Reaction | Catalyst System | Bond Formed | Application | Reference |

| Suzuki-Miyaura | Pd(0)/Phosphine or NHC ligand | C-C | Arylation, Vinylation | acs.org |

| Buchwald-Hartwig | Pd(0)/Buchwald or Hartwig ligand | C-N | Amination | sigmaaldrich.com |

| Negishi | Ni(0) or Pd(0)/Ligand | C-C | Alkylation, Arylation | nih.gov |

| C-N Coupling | Cu(I) or Cu(0) | C-N | Amination | rsc.orgkaust.edu.sa |

These catalytic methods provide a versatile toolbox for the late-stage functionalization of the this compound core, enabling the rapid synthesis of diverse analogues.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of structural analogues of this compound is a critical step in understanding its structure-activity relationships (SAR), particularly in the context of medicinal chemistry. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

Modifications can be made to the undecanoyl chain, the substituent at the 2-position, and the pyridine ring itself. For example, the length and branching of the aliphatic chain can be varied to probe the impact of lipophilicity and steric bulk. The introduction of unsaturation or other functional groups within the chain can also be explored.

The chlorine atom at the 2-position can be replaced with a wide range of substituents using the nucleophilic substitution and cross-coupling reactions described earlier. This allows for the exploration of different electronic and steric effects at this position.

Furthermore, additional substituents can be introduced onto the pyridine ring at positions 3, 5, and 6. Regioselective lithiation and subsequent reaction with an electrophile is a common strategy to achieve this mdpi.comresearchgate.net. The synthesis of a library of such analogues allows for a comprehensive SAR study, which can guide the design of more potent and selective compounds nih.govmesamalaria.orgmdpi.com.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. The synthesis of this compound and its derivatives can benefit from the application of these principles.

Key areas for the application of green chemistry include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, as discussed in section 2.3, reduces the need for stoichiometric reagents and minimizes waste generation. The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the greenness of the process nih.govresearchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy in the synthesis of pyridine derivatives bohrium.com.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods nih.gov.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can reduce the reliance on fossil fuels.

By embracing these principles, the synthesis of this compound and its related compounds can be made more sustainable and environmentally friendly.

Investigation of this compound: A Review of Biological Activities and Molecular Mechanisms

Despite a thorough investigation of scientific literature and chemical databases, no specific research detailing the biological activities or molecular mechanisms of this compound was found.

This report aimed to provide a comprehensive analysis of this compound, focusing on its biochemical target interactions and structure-activity relationships, as outlined in the requested structure. However, extensive searches have yielded no studies pertaining to this specific chemical entity.

The intended structure of this article was as follows:

Investigation of Biological Activities and Molecular Mechanisms3.1. Exploration of Biochemical Target Interactions of 2 Chloro 4 Undecanoylpyridine3.1.1. Enzyme Binding and Modulation Studies3.1.2. Receptor Ligand Binding and Functional Assays3.1.3. Protein Ligand Interaction Profiling3.2. Structure Activity Relationship Sar Elucidation of the Chemical Compound and Its Derivatives3.2.1. Rational Design and Synthesis of Analogues for Sar3.2.2. Quantitative Structure Activity Relationship Qsar Modeling

Cellular Pharmacological and Mechanistic Investigations

No published studies were identified that determined the in vitro efficacy and potency of this compound in cellular models. Data, such as IC50 or EC50 values, which are critical for quantifying the compound's biological activity, are not available in the public domain.

Research elucidating the specific intracellular signaling pathways modulated by this compound has not been found. Understanding how a compound interacts with cellular signaling cascades is fundamental to characterizing its mechanism of action.

Metabolic Pathways and Biotransformation Studies of 2 Chloro 4 Undecanoylpyridine

Microbial Degradation and Environmental Biotransformation

Elucidation of Biodegradation Pathways and Intermediate Metabolites

Further research and publication in peer-reviewed scientific journals are required to provide the information necessary to populate these fields of study for 2-Chloro-4-undecanoylpyridine.

Enzymatic Mechanisms of Microbial Dehalogenation and Ring Cleavage

The microbial degradation of halogenated pyridine (B92270) derivatives such as this compound is a critical process in environmental bioremediation. While specific studies on this compound are not documented in current scientific literature, the enzymatic mechanisms involved in its biotransformation can be inferred from extensive research on analogous chlorinated and acylated pyridine compounds. The degradation process is expected to involve two key enzymatic steps: dehalogenation, the removal of the chlorine atom from the pyridine ring, and subsequent cleavage of the aromatic ring.

The initial attack on the molecule can theoretically occur at the chlorine substituent, the undecanoyl group, or the pyridine ring itself. The presence of both a halogen and a fatty acid side chain presents multiple potential pathways for microbial enzymatic systems.

Microbial Dehalogenation Mechanisms

The cleavage of the carbon-halogen bond is a crucial and often rate-limiting step in the degradation of chlorinated aromatic compounds. researchgate.net Microorganisms have evolved a variety of dehalogenating enzymes, broadly categorized as reductive, oxidative, and hydrolytic dehalogenases. researchgate.net

Oxidative Dehalogenation: This mechanism is common for aromatic compounds and is often initiated by monooxygenase or dioxygenase enzymes. nih.gov These enzymes incorporate one or two atoms of molecular oxygen into the substrate, leading to the formation of a hydroxylated intermediate. nih.gov This hydroxylation can destabilize the carbon-chlorine bond, facilitating the spontaneous or enzymatically catalyzed elimination of the chloride ion. For this compound, a monooxygenase could hydroxylate the carbon atom bearing the chlorine, forming an unstable intermediate that would then release the chloride ion.

Hydrolytic Dehalogenation: This process involves the replacement of a halogen atom with a hydroxyl group derived from a water molecule. researchgate.net This reaction is catalyzed by enzymes known as hydrolytic dehalogenases. These enzymes utilize various catalytic mechanisms, some involving a nucleophilic attack by an aspartate residue in the enzyme's active site to displace the halogen atom. researchgate.net

The table below summarizes key enzyme types implicated in the dehalogenation of chlorinated aromatic compounds, which are likely analogous to those that would act on this compound.

| Enzyme Class | Mechanism | Co-substrates | Microbial Source (Examples) | Potential Role in Degradation |

| Flavin-dependent Monooxygenases | Oxidative | NADH/NADPH, O₂ | Pseudomonas, Ralstonia | Hydroxylation of the chlorinated ring, leading to dehalogenation. nih.gov |

| Dioxygenases | Oxidative | O₂ | Ralstonia pickettii | Incorporation of two hydroxyl groups, initiating ring activation and dehalogenation. nih.gov |

| Hydrolytic Dehalogenases | Hydrolytic | H₂O | Pseudomonas, Arthrobacter | Direct replacement of the chlorine atom with a hydroxyl group. |

Enzymatic Ring Cleavage Mechanisms

Following dehalogenation, the resulting hydroxypyridine derivative becomes more susceptible to ring cleavage. The microbial metabolism of the pyridine ring has been studied in various bacteria, and several pathways have been elucidated. researchgate.netamanote.com

A common strategy for pyridine ring degradation involves an initial hydroxylation, followed by cleavage of the ring by a dioxygenase. nih.gov However, some bacteria, such as Arthrobacter sp., have been shown to employ a direct oxidative cleavage of the pyridine ring without prior hydroxylation. asm.orgnih.gov This is accomplished by a two-component flavin-dependent monooxygenase system. asm.orgnih.gov

In the case of a dehalogenated derivative of this compound, the degradation would likely proceed via one of these established pyridine metabolism pathways. The presence of the undecanoyl side chain might be addressed by beta-oxidation either before or after ring cleavage.

The table below details enzymes involved in the cleavage of the pyridine ring, which would be essential for the complete mineralization of this compound.

| Enzyme | Gene | Function | Microbial Source (Example) | Reaction Catalyzed |

| Pyridine Monooxygenase | pyrA / pyrE | Oxidative Ring Cleavage | Arthrobacter sp. 68b | Direct cleavage of the pyridine ring without prior hydroxylation. asm.orgnih.gov |

| (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase | pyrB | Dehydrogenation | Arthrobacter sp. 68b | Oxidation of the ring cleavage product. asm.orgnih.gov |

| Amidohydrolase | pyrC | Hydrolysis | Arthrobacter sp. 68b | Hydrolytic cleavage of an amide bond in a downstream intermediate. asm.orgnih.gov |

| Succinate (B1194679) semialdehyde dehydrogenase | pyrD | Dehydrogenation | Arthrobacter sp. 68b | Conversion of succinate semialdehyde to succinate, feeding into central metabolism. asm.orgnih.gov |

| 2,5-dihydroxypyridine dioxygenase | hpaX | Ring Cleavage | Alcaligenes faecalis JQ135 | Cleavage of the hydroxylated pyridine ring between hydroxyl groups. nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the 2-Chloro-4-undecanoylpyridine molecule and for confirming its identity and purity.

In a typical ¹H NMR spectrum, distinct signals would correspond to the protons on the pyridine (B92270) ring and those on the undecanoyl chain. The aromatic protons on the pyridine ring would appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the long alkyl chain would resonate in the upfield region, with the methylene (B1212753) groups appearing as a complex series of multiplets and the terminal methyl group as a triplet.

The ¹³C NMR spectrum would provide complementary information, with unique signals for each carbon atom in the molecule. The carbonyl carbon of the undecanoyl group would be expected to have a chemical shift in the range of 190-200 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (approximately 120-160 ppm), and the aliphatic carbons of the undecanoyl chain would appear in the upfield region (approximately 10-40 ppm). Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in definitively assigning all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |

| Undecanoyl Chain (α-CH₂) | ~2.9 | ~45 |

| Undecanoyl Chain (-CH₂-)n | 1.2 - 1.7 | 20 - 35 |

| Undecanoyl Chain (-CH₃) | ~0.9 | ~14 |

| Carbonyl Carbon (C=O) | - | 190 - 200 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement. bioanalysis-zone.com This technique can distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com The exact mass of this compound (C₁₆H₂₄ClNO) is calculated to be 281.1546 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value would confirm the elemental formula.

Electron ionization (EI) is a common technique used in mass spectrometry that can cause fragmentation of the molecule. uni-saarland.de The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the undecanoyl chain and the pyridine ring. The presence of chlorine would be indicated by isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1. docbrown.info

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₂₄ClNO |

| Exact Mass | 281.1546 |

| Molecular Ion (M⁺) | m/z 281 |

| Isotopic Peak (M+2) | m/z 283 |

| Key Fragment Ions | Fragments corresponding to the loss of the alkyl chain and cleavage of the pyridine ring. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. covalentmetrology.comresearchgate.net These two techniques provide complementary information about the vibrational modes of the molecule. researchgate.net

The FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyridine ring would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the undecanoyl chain would be prominent in the 2850-2960 cm⁻¹ region.

Raman spectroscopy would also reveal these characteristic vibrations, with the C=C stretching of the pyridine ring and the C-H stretching of the alkyl chain often producing strong signals. mdpi.com The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 | 1680 - 1700 |

| C-Cl | Stretching | < 800 | < 800 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

Chromatographic Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. sielc.comnih.gov A reversed-phase HPLC method would likely be the most suitable approach for its analysis. This would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer to control the pH. rsc.org

Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities or degradation products. eeer.org A UV detector would be suitable for detection, as the pyridine ring exhibits strong UV absorbance. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 4: Typical HPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may have limited volatility, GC-MS could be employed to analyze for any more volatile impurities or potential metabolites if the compound is studied in a biological system. plos.orgresearchgate.net

The sample would be injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. notulaebotanicae.ro The choice of column and temperature program would be critical for achieving good separation. notulaebotanicae.ro

Table 5: General GC-MS Parameters for the Analysis of Organic Compounds

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Temperature Program | Ramped temperature program to elute compounds with a wide range of boiling points |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For this compound, obtaining a single crystal suitable for diffraction analysis would provide invaluable information on its molecular conformation, intermolecular interactions, and crystal packing.

The process begins with the growth of a high-quality single crystal, which can be a significant challenge for molecules with long, flexible alkyl chains. These chains can introduce conformational disorder, hindering the formation of a well-ordered crystal lattice. Techniques such as slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution would be employed to encourage crystal growth.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C16H24ClNO |

| Formula Weight | 281.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 28.5 Å, β = 95° |

| Volume | 1678 ų |

| Z | 4 |

| Calculated Density | 1.115 g/cm³ |

| R-factor | < 0.05 |

The crystal structure would reveal the planarity of the pyridine ring, the conformation of the undecanoyl chain, and the key intermolecular interactions, such as C-H···π stacking between pyridine rings or van der Waals forces between the alkyl chains, that stabilize the crystal lattice.

Furthermore, the study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. A comprehensive polymorphic screen, involving crystallization under a wide range of conditions, would be necessary to identify and characterize any potential polymorphs of this compound. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to distinguish and characterize these different solid forms. The presence of a long alkyl chain could lead to complex polymorphic behavior, including the formation of layered structures or liquid crystalline phases.

Computational Chemistry and Cheminformatics Applications

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of 2-Chloro-4-undecanoylpyridine. Conformational analysis, a key aspect of these studies, helps to identify the low-energy and biologically relevant shapes the molecule can adopt. This is crucial as the conformation of a ligand often dictates its binding affinity and selectivity for a biological target. plos.orgnih.gov

MD simulations further allow researchers to observe the interactions between this compound and its potential protein targets over time. nih.govyoutube.com By simulating the movement of atoms, these studies can reveal the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. plos.org Understanding these interactions at an atomic level is fundamental for rational drug design, enabling the optimization of the molecule's structure to enhance its binding efficacy. plos.org The insights gained from these simulations can guide the synthesis of more potent and selective analogs.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic properties and predict the reactivity of this compound. mdpi.commdpi.com Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors. mdpi.comresearchgate.net

A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This energy gap provides an indication of the molecule's chemical reactivity and its ability to participate in charge transfer interactions, which are often vital for biological activity. researchgate.net A smaller HOMO-LUMO gap can suggest higher reactivity. researchgate.net Furthermore, these calculations can predict the molecule's electrostatic potential surface, highlighting regions that are electron-rich or electron-poor and thus likely to engage in electrostatic interactions with a target.

In Silico Prediction of Biological Activity and Toxicity Profiles

In silico methods are increasingly utilized to predict the biological activity and potential toxicity of chemical compounds like this compound, offering a rapid and cost-effective screening approach. mdpi.comrsc.org These predictive models are often built using machine learning algorithms trained on large datasets of known active and inactive compounds. nih.gov

By analyzing the structural features of this compound, these models can forecast its potential to interact with various biological targets and exhibit specific activities, such as antimicrobial effects. mdpi.com For instance, the presence of the pyridine (B92270) ring and the undecanoyl chain might be flagged as important features for a particular biological function.

Similarly, toxicity prediction tools can assess the likelihood of adverse effects. charite.denih.gov These programs compare the chemical structure of this compound against databases of compounds with known toxicological profiles to identify potential liabilities. charite.de This early-stage assessment is crucial for prioritizing compounds for further development and minimizing the risk of late-stage failures.

Cheminformatics Approaches for Chemical Space Exploration and Database Mining

Cheminformatics provides the tools and techniques to navigate the vastness of chemical space and to mine existing chemical databases for compounds with desired properties. nih.govmdpi.com The exploration of chemical space around this compound can lead to the discovery of novel analogs with improved characteristics. uclm.esmlr.press This can involve generating virtual libraries of related compounds by modifying the core structure and then using computational filters to select the most promising candidates for synthesis.

Database mining allows researchers to search large chemical repositories for molecules that are structurally similar to this compound or that share similar predicted properties. This can help to identify known compounds with relevant biological data, providing valuable context and starting points for new research directions. The integration of automated synthesis platforms with these cheminformatics approaches is further accelerating the discovery of new bioactive molecules. uclm.es

Future Research Directions and Translational Applications

Development of 2-Chloro-4-undecanoylpyridine-based Compounds as Advanced Research Probes

The unique structure of this compound, featuring a reactive chloro-substituted pyridine (B92270) head and a long lipophilic acyl tail, suggests its potential as a scaffold for the development of advanced research probes. Future research could focus on modifying the undecanoyl chain or the pyridine ring to incorporate reporter groups such as fluorophores or biotin. These modified probes could be valuable tools for studying biological membranes, protein-lipid interactions, and cellular signaling pathways. The long alkyl chain would facilitate partitioning into lipid bilayers, while the pyridine head could be engineered for specific targeting or to report on the local microenvironment.

Exploration of Novel Therapeutic or Agrochemical Applications for the Chemical Compound

The pyridine nucleus is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. dntb.gov.ua The presence of a chlorine substituent can enhance the biological activity of pyridine derivatives. researchgate.net For instance, various chlorinated pyridine derivatives have been investigated for their potential as antitumor and antimicrobial agents. dntb.gov.ua The long undecanoyl chain in this compound could influence its pharmacokinetic properties, such as absorption and distribution, potentially leading to novel therapeutic profiles.

Future research in this area could involve screening this compound and its analogs for a range of biological activities, including but not limited to:

Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines.

Antimicrobial Activity: Testing its efficacy against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition: Investigating its potential to inhibit specific enzymes involved in disease pathways.

In the agrochemical sector, pyridine derivatives are used as herbicides, insecticides, and fungicides. oup.com The lipophilic nature of the undecanoyl chain might enhance the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects, suggesting potential applications as a novel pesticide or plant growth regulator.

Integration of this compound into Materials Science and Nanotechnology Research

The amphiphilic nature of this compound, with its polar pyridine head and nonpolar alkyl tail, makes it a candidate for applications in materials science and nanotechnology. nih.gov Future research could explore its ability to self-assemble into micelles, vesicles, or other nanostructures in aqueous or organic media. These self-assembled structures could find applications in drug delivery, as nanoreactors, or as templates for the synthesis of novel nanomaterials.

Furthermore, the pyridine nitrogen can coordinate with metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). acs.org The long alkyl chains could then serve to functionalize the surfaces of these materials, imparting properties such as solubility in organic solvents or liquid crystallinity. Research into pyridyl ketone ligands has shown their utility in forming palladium(II) complexes with applications in catalysis. acs.org

Interdisciplinary Research on Environmental Remediation and Sustainable Chemical Processes

Pyridine and its derivatives are environmental contaminants that can be subject to biodegradation by microorganisms. tandfonline.comresearchgate.net The presence of a chlorine substituent can affect the biodegradability of pyridine compounds. oup.com Future interdisciplinary research could investigate the environmental fate of this compound and the potential for using microorganisms to remediate sites contaminated with this or similar compounds. Understanding the metabolic pathways involved in its degradation could lead to the development of bioremediation strategies. researchgate.net

From a sustainable chemistry perspective, research could focus on developing greener synthetic routes to this compound and other functionalized pyridines. acs.orgdoi.org This could involve the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods to improve atom economy and reduce waste.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

| This compound | C₁₆H₂₄ClNO |

| Pyridine | C₅H₅N |

| 2-Chloropyridine (B119429) | C₅H₄ClN |

| 4-Chloropyridine | C₅H₄ClN |

| Aminopyridines | C₅H₆N₂ |

| Methylpyridines | C₆H₇N |

| Hydroxypyridines | C₅H₅NO |

| Pyridinecarboxylic acids | C₆H₅NO₂ |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 281.83 g/mol | tandfonline.com |

| CAS Number | 898784-78-6 | tandfonline.com |

| Purity | 97% | tandfonline.com |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-4-undecanoylpyridine to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., using DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol can enhance purity. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression. Reference synthetic routes for analogous chloro-pyridine derivatives, such as the use of nucleophilic substitution for introducing undecanoyl groups .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR to identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and carbonyl carbons (δ ~170 ppm). Compare with PubChem data for analogous structures .

- IR : Confirm the presence of C=O (stretch ~1680 cm) and C-Cl (stretch ~550–600 cm) bonds .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to prevent inhalation, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (refer to SDS guidelines for chloro-pyridines). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemical calculations . Employ the 6-311G(d,p) basis set to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects can be incorporated via the polarizable continuum model (PCM). Validate results against experimental UV-Vis spectra .

Q. What strategies can resolve contradictions between experimental and computational data regarding the compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .

- Vibrational Analysis : Apply scaled harmonic frequencies (e.g., scaling factor 0.961 for B3LYP/6-31G(d)) to align computed IR spectra with experimental data .

- Kinetic Studies : Use Arrhenius plots to reconcile discrepancies in activation energies predicted computationally and observed experimentally .

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of pyridine derivatives like this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., alkyl chain length, halogen position) and assess biological activity (e.g., enzyme inhibition assays).

- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, correlating with experimental IC values.

- Data Cross-Validation : Use multivariate analysis (e.g., PCA or QSAR models) to identify critical structural descriptors influencing activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify experimental conditions (e.g., solvent, concentration) and instrument calibration.

- Theoretical Validation : Compare observed NMR chemical shifts with DFT-calculated values (e.g., using GIAO method at B3LYP/6-31G(d)) to identify outliers .

- Collaborative Studies : Cross-reference data with independent labs or databases like PubChem to confirm peak assignments .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| Melting Point | 98–100°C | N/A | |

| HOMO-LUMO Gap (eV) | N/A | 4.2 (B3LYP/6-311G(d,p)) | |

| IR C=O Stretch (cm) | 1680 | 1675 (Scaled B3LYP/6-31G(d)) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.